({[2-(Trifluoromethyl)phenyl]methyl}carbamoyl)methyl 2,4-dimethylbenzoate
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Overview
Description
({[2-(Trifluoromethyl)phenyl]methyl}carbamoyl)methyl 2,4-dimethylbenzoate, also known as TFPB, is a synthetic compound that has gained attention in the scientific community due to its potential applications in various fields.
Scientific Research Applications
Pharmacological Applications
The trifluoromethyl group, which is present in this compound, is a common feature in many FDA-approved drugs . The unique properties of the trifluoromethyl group contribute to the pharmacological activities of these drugs . Therefore, “({[2-(Trifluoromethyl)phenyl]methyl}carbamoyl)methyl 2,4-dimethylbenzoate” could potentially be used in the development of new pharmaceuticals.
Agrochemical Applications
Trifluoromethylpyridines, which share a similar trifluoromethyl group with the compound , are widely used in the agrochemical industry . They are used in the protection of crops from pests . Given the structural similarities, it’s possible that “({[2-(Trifluoromethyl)phenyl]methyl}carbamoyl)methyl 2,4-dimethylbenzoate” could also find applications in this field.
Synthesis of Other Compounds
This compound could potentially be used as a building block in the synthesis of other complex organic compounds . The presence of the trifluoromethyl group and the benzoate ester could make it a valuable intermediate in organic synthesis .
Mechanism of Action
Target of Action
Compounds with similar structures are often used in suzuki–miyaura coupling reactions .
Biochemical Pathways
Compounds with similar structures often participate in reactions that involve the transfer of groups from boron to palladium .
Pharmacokinetics
The trifluoromethyl group often plays an important role in pharmaceuticals, agrochemicals, and materials .
Result of Action
Compounds with similar structures often participate in reactions that result in the formation of new carbon-carbon bonds .
properties
IUPAC Name |
[2-oxo-2-[[2-(trifluoromethyl)phenyl]methylamino]ethyl] 2,4-dimethylbenzoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18F3NO3/c1-12-7-8-15(13(2)9-12)18(25)26-11-17(24)23-10-14-5-3-4-6-16(14)19(20,21)22/h3-9H,10-11H2,1-2H3,(H,23,24) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HZWGVUXNWXJZLG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C(=O)OCC(=O)NCC2=CC=CC=C2C(F)(F)F)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18F3NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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